molecular formula C5H2Cl3NO B583450 3,5,6-Trichloro-2-pyridinol-13C5 CAS No. 1330171-47-5

3,5,6-Trichloro-2-pyridinol-13C5

Cat. No.: B583450
CAS No.: 1330171-47-5
M. Wt: 203.389
InChI Key: WCYYAQFQZQEUEN-CVMUNTFWSA-N
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Description

3,5,6-Trichloro-2-pyridinol-13C5 is a labeled analog of 3,5,6-Trichloro-2-pyridinol, which is a major degradation product of the organophosphorus insecticide chlorpyrifos. This compound is often used in scientific research to trace and study the metabolic pathways and environmental fate of chlorpyrifos due to the presence of carbon-13 isotopes.

Mechanism of Action

Target of Action

The primary target of 3,5,6-Trichloro-2-pyridinol-13C5, a metabolite of the insecticides chlorpyrifos and chlorpyrifos-methyl , is the nervous system . It predominantly triggers neurotoxic effects , leading to an excess of acetylcholine in the synapse, resulting in hyperactivity, muscle spasms, and potentially paralysis, respiratory failure, and even death .

Mode of Action

This compound interacts with its targets by inhibiting acetylcholinesterase activity . This inhibition leads to an accumulation of acetylcholine in the synapse, causing overstimulation of the nervous system .

Biochemical Pathways

The degradation of this compound involves two possible metabolic pathways . The first is the hydrolytic-oxidative dechlorination pathway, and the second is the denitrification pathway . Both pathways are involved in the biodegradation of this compound by the strain Micrococcus luteus ML .

Pharmacokinetics

When ingested, inhaled, or absorbed dermally, this compound can be metabolized by cytochrome P450 enzymes . These enzymes cause this compound to undergo dearylation (oxidative ester cleavage) forming 3,5,6-trichloro-2-pyridinol and diethylthiophosphate .

Result of Action

The molecular and cellular effects of this compound’s action include cytotoxicity and estrogenic activity . It has been found to be more toxic than its parent compounds, chlorpyrifos and chlorpyrifos-methyl . In vitro assays using two mammalian cell lines (HEK293 and N2a) and a recombinant yeast have shown that this compound is cytotoxic and exhibits estrogenic activity .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. It is a highly toxic and refractory residue of both the insecticide chlorpyrifos and the herbicide triclopyr . It is listed as a mobile and persistent organic pollutant by the US Environmental Protection Agency (EPA) due to its high solubility in water and long half-life (65–360 days) . Moreover, this compound has a high antibacterial activity owing to the existence of three chloride atoms on the pyridinol ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trichloro-2-pyridinol-13C5 typically involves the chlorination of 2-pyridinol with carbon-13 labeled chlorine sources. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3, 5, and 6 positions of the pyridinol ring. The reaction conditions often include the use of solvents like chloroform or dimethyl sulfoxide (DMSO) and may require catalysts to facilitate the chlorination process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trichloro-2-pyridinol-13C5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into less chlorinated derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated pyridone derivatives, while reduction can produce less chlorinated pyridinol compounds.

Scientific Research Applications

3,5,6-Trichloro-2-pyridinol-13C5 is widely used in scientific research for various applications:

    Chemistry: It is used as a tracer to study the degradation pathways of chlorpyrifos and other related compounds.

    Biology: The compound helps in understanding the metabolic processes in organisms exposed to chlorpyrifos.

    Medicine: Research on its toxicological effects provides insights into the safety and environmental impact of chlorpyrifos.

    Industry: It is used in the development of analytical methods for detecting chlorpyrifos residues in environmental samples.

Comparison with Similar Compounds

3,5,6-Trichloro-2-pyridinol-13C5 is unique due to its isotopic labeling, which allows for precise tracking in environmental and biological studies. Similar compounds include:

    3,5,6-Trichloro-2-pyridinol: The non-labeled analog, which is also a degradation product of chlorpyrifos.

    2,3,5-Trichloro-6-hydroxypyridine: Another chlorinated pyridinol derivative with similar chemical properties.

    3,5,6-Trichloro-2-pyridone: A related compound with a different functional group, used in similar research applications.

These compounds share similar chemical structures but differ in their specific applications and the presence of isotopic labels.

Properties

IUPAC Name

3,5,6-trichloro-(2,3,4,5,6-13C5)1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3NO/c6-2-1-3(7)5(10)9-4(2)8/h1H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYYAQFQZQEUEN-CVMUNTFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13C]([13C](=O)N[13C](=[13C]1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858512
Record name 3,5,6-Trichloro(~13~C_5_)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330171-47-5
Record name 3,5,6-Trichloro(~13~C_5_)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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